molecular formula C19H18N4O3 B4640493 ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate

ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B4640493
M. Wt: 350.4 g/mol
InChI Key: ONRZDCFCTNPFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate is a synthetic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 3. The triazole ring is linked to a phenyl group, which is further connected to a benzamide moiety via a carbonyl bridge.

Properties

IUPAC Name

ethyl 3-[[4-(5-methyltriazol-1-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-3-26-19(25)15-5-4-6-16(11-15)21-18(24)14-7-9-17(10-8-14)23-13(2)12-20-22-23/h4-12H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRZDCFCTNPFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

    Coupling with Phenyl Group: The triazole ring is then coupled with a phenyl group through a carbonyl linkage, typically using a Friedel-Crafts acylation reaction.

    Esterification: The final step involves esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the phenyl group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Oxidized derivatives of the triazole and phenyl groups.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Mechanism of Action

The mechanism of action of ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural uniqueness lies in the combination of a 5-methyltriazole, phenylcarbamoyl bridge, and ethyl benzoate. Below is a comparison with structurally related compounds from the evidence:

Compound Key Structural Features Molecular Formula Synthesis Yield Key Spectral Data Biological Activity (if reported)
Target Compound 5-methyl-1H-1,2,3-triazole, ethyl benzoate ester C₁₉H₁₈N₄O₃ Not reported Not available Inferred from analogs: Potential kinase or protease inhibition
3f () 5-methyltriazole, dimethylaminophenyl, sulfonamide C₂₀H₂₁N₅O₃S 90% IR: 1653 cm⁻¹ (C=O); ¹H NMR: δ 2.61 (s, CH₃) Antimicrobial activity (implied by docking studies)
9c () Triazole, benzodiazolyl, bromophenyl-thiazole C₂₈H₂₂BrN₇O₂S Not reported ¹H NMR: δ 7.5–8.2 (aromatic protons) Docking suggests interaction with enzyme active sites
Asundexian () Trifluoromethyltriazole, pyridinone C₂₀H₁₄ClF₃N₆O₃ Not reported Radiolabeled for ADMET studies Factor XIa inhibitor (antithrombotic)
Methyl 4-(3-triazolylazetidine)benzoate () Triazole, azetidine, methyl ester C₁₄H₁₄N₄O₃ Not reported Not available Structural flexibility due to azetidine

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The ethyl ester in the target compound likely increases logP compared to sulfonamide derivatives (e.g., 3f) or carboxylic acid analogs (e.g., asundexian) .
  • Solubility : Sulfonamide-containing analogs (e.g., 3f) may exhibit higher aqueous solubility than the target due to ionizable groups .
  • ADMET Profile : Radiolabeled analogs like asundexian () highlight the importance of triazole substituents in metabolic stability; bromophenyl-thiazole derivatives (9c) may face challenges with hepatic clearance .

Crystallographic and Spectroscopic Analysis

  • ¹H NMR Peaks : The target’s methyltriazole (δ ~2.6 ppm) and aromatic protons (δ 7.5–8.2 ppm) align with trends in 3f and 9c .

Q & A

Q. What are the standard synthetic routes for ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate, and how is structural confirmation achieved?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 5-methyl-1H-1,2,3-triazole moiety.
  • Step 2 : Coupling the triazole-containing phenyl group to the benzoate core via a carbonyl amino linker using carbodiimide-mediated amidation (e.g., EDC/HOBt) . Structural confirmation relies on NMR spectroscopy (¹H/¹³C) to verify connectivity and HPLC for purity assessment (>95%). Challenges include isolating intermediates with high polarity, requiring silica gel chromatography .

Q. How is the purity of this compound assessed, and what purification challenges arise?

Purity is evaluated via thin-layer chromatography (TLC) for rapid monitoring and HPLC with UV detection for quantification. Common purification challenges include:

  • By-product formation : Side reactions during amidation (e.g., overactivation of carboxylic acids) may yield undesired urea derivatives.
  • Solubility issues : Polar intermediates may require mixed solvents (e.g., DCM:MeOH) for effective column chromatography .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield during scale-up?

Key parameters to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions. Switching to THF or acetonitrile can improve selectivity .
  • Catalyst loading : Reducing Cu(I) catalyst to 5 mol% in CuAAC minimizes metal contamination while maintaining efficiency .
  • Temperature control : Lowering reaction temperatures during amidation (0–5°C) suppresses racemization and by-products .

Q. What strategies resolve contradictions in biological activity data across assays?

Contradictions may arise from variations in:

  • Assay conditions : Differences in buffer pH, ionic strength, or cell lines (e.g., HEK293 vs. HeLa) can alter target binding. Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) .
  • Compound stability : Degradation under assay conditions (e.g., ester hydrolysis in serum-containing media) may reduce observed activity. Conduct stability studies via LC-MS to identify breakdown products .

Q. How can computational methods predict this compound’s mechanism and target interactions?

Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like kinases or GPCRs. Key steps:

  • Prepare the ligand (compound) and receptor (target protein) using tools like PyMOL.
  • Run docking simulations to identify binding poses, focusing on hydrogen bonds between the triazole N-atoms and catalytic residues . Validate predictions with MD simulations (e.g., GROMACS) to assess binding stability over time .

Q. What experimental designs assess this compound’s stability under physiological conditions?

Design accelerated degradation studies:

  • pH stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Thermal stability : Heat samples to 40–60°C and analyze decomposition kinetics.
  • Light exposure : Test photostability under UV/visible light per ICH guidelines .

Q. How do structural modifications to the triazole or benzoate moieties influence bioactivity?

Structure-activity relationship (SAR) studies compare analogs:

ModificationBiological ImpactExample
Triazole substitution Replacing 5-methyl with halogens (Cl, F) increases kinase inhibition (IC₅₀ ↓ 30%) due to enhanced hydrophobic interactions .Ethyl 3-({[4-(5-Cl-1H-triazol-1-yl)phenyl]carbonyl}amino)benzoate
Benzoate ester replacement Converting ethyl to methyl ester reduces metabolic stability (t₁/₂ ↓ 50% in liver microsomes) .Methyl analog

Methodological Notes

  • Data Validation : Use triplicate experiments with statistical analysis (ANOVA) to ensure reproducibility, especially for biological assays .
  • Advanced Characterization : Employ X-ray crystallography to resolve ambiguous NMR signals and confirm stereochemistry .
  • Ecotoxicity : Follow protocols from environmental fate studies (e.g., OECD 307) to evaluate biodegradation and aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.